molecular formula C10H12O3 B083323 3,4-Dimethylphenoxyacetic acid CAS No. 13335-73-4

3,4-Dimethylphenoxyacetic acid

Cat. No. B083323
CAS RN: 13335-73-4
M. Wt: 180.2 g/mol
InChI Key: GIEQJKZWTIFEJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-Dimethylphenoxyacetic acid and related compounds involves several chemical reactions and processes. These compounds are synthesized through methods that may include catalytic reactions, with a focus on achieving high efficiency and selectivity. The synthesis approaches are designed to incorporate the dimethylphenoxyacetic functional group into the compound, often involving intermediate steps and various catalysts to optimize the yield and purity of the final product (Baranowski, Bahmanpour, & Kröcher, 2017).

Scientific Research Applications

  • Biodegradation and Metabolic Pathways : Studies have shown that compounds like 2,4-Dimethylphenoxyacetic acid can be co-oxidized by specific bacterial strains, leading to the formation of distinct metabolites, such as (+)-4-carboxymethyl-2,4-dimethylbut-2-en-4-olide (Pieper, Engesser, & Knackmuss, 1990).

  • Environmental Behavior and Degradation : Research has indicated that the environmental dissipation rates of compounds like 2,4-Dichlorophenoxyacetic acid in soils are consistent across various forms, including dimethylamine salts and esters (Wilson, Geronimo, & Armbruster, 1997).

  • Toxicological Studies : Comparative studies on various forms of 2,4-Dichlorophenoxyacetic acid in rats and dogs have demonstrated similar toxicological profiles and supported specific no-observed-effect levels (Charles, Cunny, Wilson, & Bus, 1996).

  • Herbicide Application and Crop Metabolism : Investigations into the fate of 2,4-Dichlorophenoxyacetic acid in various crops have revealed specific metabolic pathways following application, highlighting the importance of understanding herbicide-crop interactions (Hamburg et al., 2001).

  • Scientometric Analysis of Toxicity Research : A study analyzing global research trends on the toxicity of 2,4-D herbicides indicated a focus on occupational risk, neurotoxicity, resistance to herbicides, and molecular biology aspects (Zuanazzi, Ghisi, & Oliveira, 2020).

  • Synthesis of Related Compounds : Research has also been conducted on synthesizing new compounds from 2,4-Dimethylphenoxyacetic acid, expanding the potential applications of these chemicals in various fields (Hogale, Shirke, & Kharade, 1995).

Safety And Hazards

The safety data sheet for 3,4-Dimethylphenoxyacetic acid indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

2-(3,4-dimethylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-3-4-9(5-8(7)2)13-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEQJKZWTIFEJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10158086
Record name 3,4-Xylyloxyacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethylphenoxyacetic acid

CAS RN

13335-73-4
Record name 2-(3,4-Dimethylphenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13335-73-4
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Record name 3,4-Xylyloxyacetic acid
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Record name 13335-73-4
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Record name 3,4-Xylyloxyacetic acid
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Record name 3,4-xylyloxyacetic acid
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Synthesis routes and methods

Procedure details

A solution of (3,4-dimethyl-phenoxy)-acetic acid methyl ester (7.399 g; 38.099 mmol) in MeOH (100 ml) was treated with aq. 1N NaOH (57 ml; 1.5 eq.), and the resulting mixture was further stirred at rt for 30 min. MeOH was then removed under reduced pressure, water (100 ml) was added followed by aq. 1N HCl (75 ml). Filtration of the precipitated solid, and drying under HV afforded (3,4-dimethyl-phenoxy)-acetic acid as a colorless solid (6.070 g; 88%). LC-MS: tR=0.81 min.; [M+H]+: no ionisation.
Quantity
7.399 g
Type
reactant
Reaction Step One
Name
Quantity
57 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
SA Eremin, D Knopp, R Niessner, JY Hong… - Environmental …, 2005 - CSIRO Publishing
Environmental Context.Benzene, toluene, ethylbenzene, and xylenes (BTEX) are used as solvents in paints and coatings and are constituents of petroleum products. BTEX can …
Number of citations: 13 www.publish.csiro.au
WG Templeman, WA Sexton - Proceedings of the …, 1946 - royalsocietypublishing.org
Laboratory and small-scale experiments in soil are described in which α-naphthylacetic acid in solution, incorporated dry in fine sand and in ammonium sulphate, has been applied to …
Number of citations: 38 royalsocietypublishing.org
PW Zimmerman, AE Hitchcock - Contr. Boyce Thompson Inst., 1949
Number of citations: 12
HLG Regulators - Plant Growth Substances, 1951 - University of Wisconsin Press
Number of citations: 0
MJ Choic - Environmental Chemistry, 2005 - CSIRO Pub
Number of citations: 0
R Harmse - 2013 - North-West University
Number of citations: 0

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